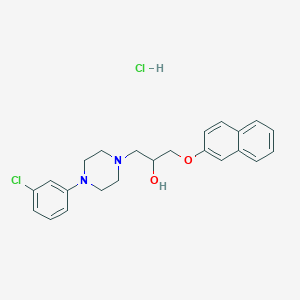
1-(1,3-benzodioxol-5-yl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazole derivatives, such as 1,2,3-triazoles, are of significant interest in medicinal chemistry due to their versatile biological activities and their role as scaffolds in drug design. The compound incorporates a triazole ring attached to a benzodioxole and a methoxyphenyl group, suggesting its synthesis and analysis could contribute valuable insights into its potential applications and properties.
Synthesis Analysis
The synthesis of triazole derivatives often involves the [3+2] cycloaddition of azides and alkynes, a cornerstone of click chemistry, providing a straightforward and efficient method for constructing these heterocyclic compounds. Studies have shown that the use of ruthenium catalysis can facilitate the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, offering a pathway to triazole-based scaffolds (Ferrini et al., 2015).
Molecular Structure Analysis
The molecular structure of triazole derivatives can be analyzed through spectroscopic methods such as NMR and X-ray diffraction, revealing details about the spatial arrangement and confirming the presence of functional groups. The detailed structure helps in understanding the compound's reactivity and potential interactions with biological targets (Shtabova et al., 2005).
Applications De Recherche Scientifique
Synthesis and Derivatives
The compound 1-(1,3-benzodioxol-5-yl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been a subject of research due to their potential anti-inflammatory activities and applications in synthesizing other biologically active substances. For instance, Labanauskas et al. (2004) synthesized derivatives by alkylation, and these derivatives exhibited anti-inflammatory activity (Labanauskas et al., 2004). Similarly, Pokhodylo et al. (2018) conducted reactions with ethyl acetoacetate and various azides to produce 1,2,3-triazole-4-carboxylic acid derivatives, indicating a broad spectrum of chemical modifications and applications (Pokhodylo et al., 2018).
Structural and Physicochemical Analysis
The compound and its derivatives have also been investigated for their structural and physicochemical properties. Ahmed et al. (2020) analyzed the tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives through various analytical techniques, which is crucial for understanding the molecular interactions and designing of new compounds (Ahmed et al., 2020).
Biological Applications
Furthermore, these derivatives are explored for their biological activities. Pandya et al. (2019) synthesized a library of compounds derived from this chemical structure and investigated their in vitro antimicrobial activity, showing promising results against various microbial strains (Pandya et al., 2019). This indicates the potential of these compounds in the development of new drugs and treatments.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-5-(3-methoxyphenyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c1-23-12-4-2-3-10(7-12)16-15(17(21)22)18-19-20(16)11-5-6-13-14(8-11)25-9-24-13/h2-8H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWGHWUNRGBCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(N=NN2C3=CC4=C(C=C3)OCO4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzodioxol-5-yl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide](/img/structure/B2496000.png)
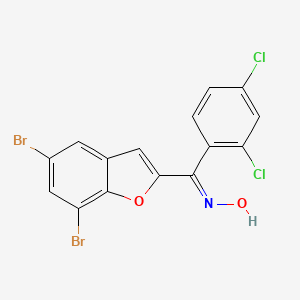


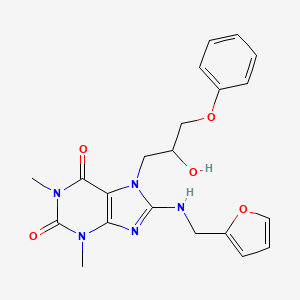

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2496013.png)
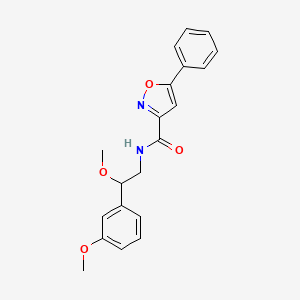
![7-(2-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2496015.png)
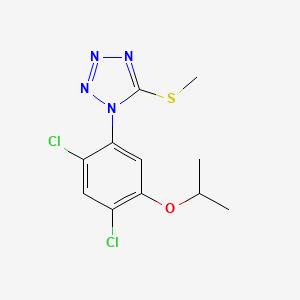

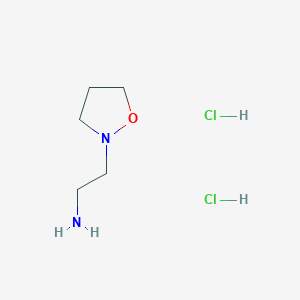
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2496021.png)
